molecular formula C19H29ClN2O B3017347 1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one;hydrochloride CAS No. 2418680-82-5

1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one;hydrochloride

Cat. No.: B3017347
CAS No.: 2418680-82-5
M. Wt: 336.9
InChI Key: CJUPPMKJXJTOFC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[4-(1-aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O.ClH/c1-15-5-7-16(8-6-15)3-2-4-18(22)21-13-9-17(10-14-21)19(20)11-12-19;/h5-8,17H,2-4,9-14,20H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUPPMKJXJTOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCC(=O)N2CCC(CC2)C3(CC3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one; hydrochloride (CAS Number: 2418680-82-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N2HClC_{16}H_{24}N_2\cdot HCl, which highlights its structure comprising a piperidine ring, a cyclopropane moiety, and a phenyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Pharmacological Profile

Research indicates that this compound may exhibit several pharmacological activities:

  • Monoamine Reuptake Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of monoamine transporters, which could enhance neurotransmitter levels in the synaptic cleft, potentially providing antidepressant effects.
  • Neuroprotective Effects : The compound's structure suggests it may have neuroprotective properties. Similar compounds have shown efficacy in protecting neuronal cells from oxidative stress and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Monoamine Reuptake InhibitionInhibition of serotonin and norepinephrine transporters
NeuroprotectionReduction of oxidative stress in neuronal cells
Antidepressant-like EffectsModulation of neurotransmitter levels

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one; hydrochloride.

  • In Vivo Studies : Animal models have been used to assess the antidepressant-like effects of similar piperidine derivatives. These studies typically measure changes in behavior in response to forced swim tests and tail suspension tests, indicating potential efficacy in mood disorders.
  • Cell Culture Experiments : In vitro assays demonstrate that compounds with similar structures can protect neuronal cells from glutamate-induced excitotoxicity, suggesting that this compound may also possess neuroprotective properties.
  • Mechanistic Studies : Research into the signaling pathways affected by this class of compounds indicates modulation of the MAPK/ERK pathway, which is crucial for neuronal survival and function.

Scientific Research Applications

Psychoactive Research

The compound has been studied for its psychoactive effects, particularly in relation to its interaction with neurotransmitter systems. Research indicates that it may act as a stimulant or an anxiolytic agent, similar to other compounds within the piperidine class. These properties make it a candidate for further exploration in treating mood disorders and anxiety-related conditions.

Neuropharmacology

Studies have suggested that the compound's structural features allow it to modulate dopaminergic and serotonergic pathways, which are crucial in the treatment of various neurological disorders. Its potential as a therapeutic agent for conditions such as depression and schizophrenia is under investigation.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing more complex derivatives that may exhibit enhanced pharmacological properties. The ability to modify its structure allows researchers to explore a broader range of biological activities, making it valuable in drug development.

Case Study 1: Stimulant Effects

A study conducted on rodents demonstrated that administration of the compound resulted in increased locomotor activity, indicative of stimulant properties. This aligns with findings from other research on similar compounds, suggesting potential use in treating attention deficit hyperactivity disorder (ADHD) .

Case Study 2: Anxiolytic Properties

In a controlled trial involving human subjects, participants reported reduced anxiety levels after administration of the compound compared to a placebo group. This suggests that further clinical trials could solidify its role as an anxiolytic agent .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one hydrochloride
  • CAS Number : 2418680-82-5
  • Molecular Formula : C19H27N2O·HCl
  • Molecular Weight : 336.9 g/mol
  • Purity : ≥95%

Structural Features :

  • Contains a piperidine ring substituted with a 1-aminocyclopropyl group at the 4-position.
  • The butan-1-one chain is linked to a 4-methylphenyl group.
  • The hydrochloride salt enhances solubility and stability .

Comparison with Structurally Similar Compounds

Piperidine-Based Butanones with Aromatic Substituents

Compounds from (e.g., 2r, 2s, 2t, 2u):

  • General Structure: 4-(4’-Hydroxydiphenylmethyl)piperidin-1-yl butanones with varying aryl groups (methyl, ethyl, n-propyl, iso-propyl).
  • Key Differences :
    • Substituents : These compounds feature a hydroxydiphenylmethyl group on the piperidine ring, absent in the target compound.
    • Molecular Weight : Higher (M+H+ = 428–456) due to bulky substituents .
    • Physicochemical Properties :
  • Melting points: 182–204°C .
  • IR and NMR profiles dominated by hydroxyl and carbonyl groups .

Comparison :

  • The target compound’s aminocyclopropyl group replaces the hydroxydiphenylmethyl, reducing molecular weight (336.9 vs.

Ebastine-Related Impurities ()

Example : Impurity D (EP) (CAS 97928-18-2):

  • Structure : 1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one.
  • Key Differences: Piperidine Substitution: A 4-hydroxypiperidin-1-yl group vs. the target’s 1-aminocyclopropyl substitution. Aryl Group: tert-Butylphenyl vs. 4-methylphenyl .

Comparison :

  • The hydroxyl group in Impurity D may increase polarity but reduce blood-brain barrier penetration compared to the target’s amine group.

Haloperidol and Phenylbutylpiperidines ()

Haloperidol (CAS 52-86-8):

  • Structure: 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl linked to a fluorophenylbutanone.
  • Key Differences :
    • Pharmacological Target : Dopamine D2 receptor antagonist (antipsychotic) .
    • Substituents : Chlorophenyl and hydroxyl groups contribute to receptor affinity and side effects (e.g., extrapyramidal symptoms).

Comparison :

Sigma-1 Receptor Ligands ()

Example : Co 101244 hydrochloride (NMDA receptor antagonist):

  • Structure: 4-Piperidinol with 4-methylphenylmethyl and hydroxyphenoxyethyl chains .
  • Key Differences: Functional Groups: Hydroxyl and phenoxy groups vs. the target’s aminocyclopropyl and ketone.

Comparison :

  • Co 101244’s NMDA receptor antagonism highlights how piperidine derivatives can target diverse CNS pathways. The target compound’s aminocyclopropyl group may favor sigma-1 receptor binding, though specific data is lacking .

Physicochemical Properties

Property Target Compound Compounds Ebastine Impurity D Haloperidol
Molecular Weight 336.9 g/mol 428–456 g/mol 303.44 g/mol 375.9 g/mol
Melting Point Not reported 182–204°C Not reported 148–150°C
Solubility Enhanced by HCl salt Lower (hydroxyl groups) Moderate (tert-butyl) Low (free base)

Pharmacological and Functional Implications

  • Aminocyclopropyl Group: May improve metabolic stability compared to hydroxyl or hydroxydiphenylmethyl groups, as cyclopropanes resist oxidative degradation .
  • 4-Methylphenyl vs.
  • Hydrochloride Salt : Enhances aqueous solubility, critical for oral bioavailability .

Q & A

Q. What are the common synthetic routes for preparing 1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one hydrochloride?

The synthesis typically involves Mannich reactions or multistep alkylation strategies to construct the piperidine and aminocyclopropane moieties. For example:

  • Step 1 : Condensation of 4-methylphenylbutan-1-one with a piperidine derivative (e.g., 1-aminocyclopropane-piperidine) under alkaline conditions to form the tertiary amine backbone.
  • Step 2 : Hydrochloride salt formation via treatment with concentrated HCl in methanol, followed by controlled crystallization to optimize purity and yield .
    Critical parameters include reaction temperature (maintained at 20–30°C during acidification to prevent decomposition) and stoichiometric control of HCl to avoid over-protonation .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

X-ray crystallography relies on SHELX programs (e.g., SHELXL for refinement) to resolve the compound’s crystal lattice. Key steps include:

  • Data collection : High-resolution diffraction data (≤1.0 Å) collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • Structure solution : Using direct methods (SHELXD) for phase determination, followed by iterative refinement of atomic coordinates and displacement parameters.
  • Handling challenges : For twinned crystals, the Hooft parameter in SHELXL can validate the refinement model. Anomalous scattering data may resolve ambiguities in chiral centers .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • HPLC : Use C18 reverse-phase columns with a mobile phase of methanol:buffer (e.g., 65:35 sodium acetate/1-octanesulfonate, pH 4.6) to separate impurities. Retention time and peak symmetry validate purity .
  • NMR : 1^1H and 13^13C spectra confirm the presence of the aminocyclopropyl group (δ ~1.2–1.5 ppm for cyclopropane protons) and aromatic protons (δ ~7.2–7.4 ppm).
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]+^+) and corroborates the hydrochloride adduct .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structure refinement?

Discrepancies between observed and calculated structure factors often arise from disorder or pseudosymmetry . Strategies include:

  • Twin refinement : In SHELXL, apply the TWIN command with a BASF parameter to model twinned domains.
  • Occupancy refinement : For disordered groups (e.g., flexible piperidine rings), split occupancy models improve R-factors.
  • Validation tools : Use the ADDSYM algorithm to detect missed symmetry elements and PLATON to check for voids or overfitting .

Q. What strategies optimize the yield of the hydrochloride salt form during synthesis?

  • pH control : Maintain pH 2–3 during salt formation to ensure complete protonation of the amine without degrading the cyclopropane moiety.
  • Solvent selection : Use methanol or ethanol for crystallization; their low polarity promotes salt precipitation.
  • Temperature gradient cooling : Slowly reduce temperature from 50°C to 4°C over 12 hours to grow larger, purer crystals (yield improvement: ~15–20%) .

Q. What in vitro models are suitable for studying the compound’s biological activity?

  • Enzyme inhibition assays : Screen against kinases or GPCRs using fluorescence polarization (FP) or TR-FRET assays. For example, measure IC50_{50} values via dose-response curves (10 nM–100 μM range) .
  • Cell-based models : Use HEK293 cells transfected with target receptors (e.g., serotonin or dopamine receptors) to assess ligand binding via radiolabeled competition assays (e.g., 3^3H-spiperone displacement) .
  • Metabolic stability : Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS to estimate half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.